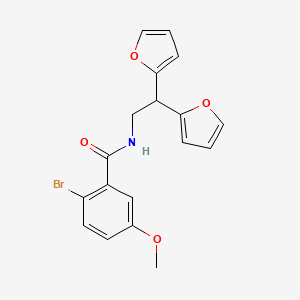

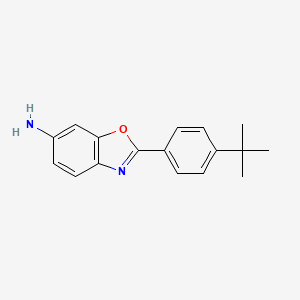

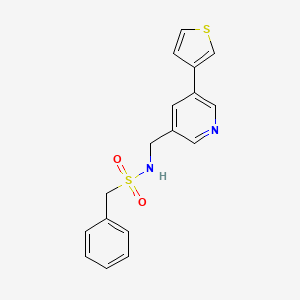

3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.

BenchChem offers high-quality 3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Activity

Novel Bioactive Compounds : The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs have been explored, demonstrating antitumor activity towards a panel of cell lines. These studies highlight the potential of such compounds, including those related to quinazoline-2,4-diones, in developing new therapeutic agents (Maftei et al., 2013).

Antimicrobial Properties : Research on fluoroquinolone and quinazolinedione activities against strains of Mycobacterium smegmatis suggests that diones, similar in structure to quinazoline-2,4-diones, serve as inhibitors for bacterial gyrase and DNA topoisomerase IV, pointing to their potential application in treating bacterial infections (Malik et al., 2011).

Chemical Synthesis and Methodology

One-Pot Synthesis Approaches : Innovative synthetic routes have been developed for quinazoline-2,4-diones, showcasing methodologies that enhance efficiency and reduce environmental impact. For example, the DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides demonstrates the utility of these approaches in preparing complex molecules (Chen et al., 2020).

Carbon Dioxide Fixation : The chemical fixation of CO2 into 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-diones represents a green and sustainable approach, aligning with environmental conservation efforts and the need for eco-friendly chemical processes (Vessally et al., 2017).

Pharmacological Interest

Antidiabetic Agents : Synthesis and evaluation of thiazolidine-2,4-diones for their hypoglycemic and hypolipidemic activities indicate the broader interest in quinazoline derivatives for potential antidiabetic medications. These studies underscore the significance of structural moieties in enhancing biological activity (Sohda et al., 1982).

Antiproliferative Compounds : Novel synthetic pathways leading to derivatives with antiproliferative activity highlight the ongoing research into quinazoline-2,4-diones and related structures for cancer therapy applications. The development of compounds with cytotoxic activities against human cancer cell lines showcases the potential of these molecules in oncological research (Wu et al., 2014).

特性

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O4/c1-15-5-3-7-17(11-15)22-27-23(33-28-22)18-9-10-20-21(13-18)26-25(31)29(24(20)30)14-16-6-4-8-19(12-16)32-2/h3-13H,14H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQNCKFQEWWIOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2940876.png)

![2-[4-chloro(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2940879.png)

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/no-structure.png)

![N-(5-chloro-2-methylphenyl)-2-[6-(2-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2940893.png)